molecular formula C11H8ClNO3 B4947449 N-(5-chloro-2-hydroxyphenyl)furan-2-carboxamide CAS No. 75748-60-6

N-(5-chloro-2-hydroxyphenyl)furan-2-carboxamide

Cat. No.: B4947449
CAS No.: 75748-60-6
M. Wt: 237.64 g/mol
InChI Key: HKJDMLBNEXKOJI-UHFFFAOYSA-N
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Description

N-(5-chloro-2-hydroxyphenyl)furan-2-carboxamide is a chemical compound that belongs to the class of furan derivatives. Furan derivatives are known for their wide range of biological and pharmacological activities, making them significant in medicinal chemistry . This compound, in particular, has shown potential in various scientific research applications due to its unique chemical structure and properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(5-chloro-2-hydroxyphenyl)furan-2-carboxamide typically involves the reaction of 5-chloro-2-hydroxyaniline with furan-2-carboxylic acid. The reaction is carried out in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) in an organic solvent such as dichloromethane. The reaction mixture is stirred at room temperature for several hours to yield the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions. This includes using larger reaction vessels, maintaining precise temperature control, and employing continuous flow reactors to enhance the efficiency and yield of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

N-(5-chloro-2-hydroxyphenyl)furan-2-carboxamide undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a quinone derivative.

    Reduction: The nitro group, if present, can be reduced to an amine.

    Substitution: The chlorine atom can be substituted with other nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.

    Reduction: Reagents like sodium borohydride (NaBH₄) or hydrogen gas (H₂) in the presence of a palladium catalyst.

    Substitution: Reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu) in an aprotic solvent.

Major Products Formed

    Oxidation: Quinone derivatives.

    Reduction: Amino derivatives.

    Substitution: Various substituted phenyl-furan carboxamides.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its antimicrobial and antifungal properties.

    Medicine: Explored for its potential as an anti-inflammatory and anticancer agent.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-(5-chloro-2-hydroxyphenyl)furan-2-carboxamide involves its interaction with specific molecular targets and pathways. For instance, its antimicrobial activity is attributed to its ability to inhibit the synthesis of bacterial cell walls. In cancer research, it has been shown to induce apoptosis in cancer cells by activating specific signaling pathways.

Comparison with Similar Compounds

N-(5-chloro-2-hydroxyphenyl)furan-2-carboxamide can be compared with other furan derivatives such as:

    N-(5-bromo-2-hydroxyphenyl)furan-2-carboxamide: Similar structure but with a bromine atom instead of chlorine, showing different reactivity and biological activity.

    N-(5-methyl-2-hydroxyphenyl)furan-2-carboxamide: Contains a methyl group, which affects its chemical properties and applications.

The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties, making it a valuable compound for various research applications.

Properties

IUPAC Name

N-(5-chloro-2-hydroxyphenyl)furan-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H8ClNO3/c12-7-3-4-9(14)8(6-7)13-11(15)10-2-1-5-16-10/h1-6,14H,(H,13,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HKJDMLBNEXKOJI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=COC(=C1)C(=O)NC2=C(C=CC(=C2)Cl)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H8ClNO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00283255
Record name N-(5-chloro-2-hydroxyphenyl)furan-2-carboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00283255
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

237.64 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

75748-60-6
Record name NSC30670
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=30670
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name N-(5-chloro-2-hydroxyphenyl)furan-2-carboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00283255
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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